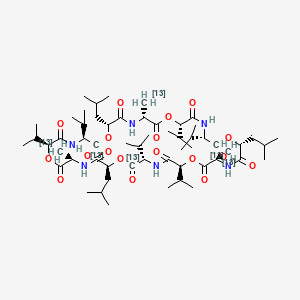
MOUSE GM-CSF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mouse GM-CSF is a hematopoietic factor produced by activated T cells, B cells, mast cells, macrophages, fibroblasts, and endothelial cells . It regulates the production, differentiation, and function of macrophages and granulocytes . The active form of the protein exists as a homodimer in the extracellular space .
Synthesis Analysis
GM-CSF is essential for the proliferation and development of granulocyte and monocyte/macrophage progenitors . It also functions as a growth factor for erythroid and megakaryocytic precursor cells in conjunction with erythropoietin . A study showed that GM-CSF increased the extent of LPS-induced acute glycolysis in murine bone marrow–derived macrophages .Molecular Structure Analysis
GM-CSF is a secreted glycoprotein encoded by the Csf2 gene in mice . It exists as a secreted, disulfide-linked monomer and is composed of four α-helices and two anti-parallel β-sheets that contain numerous glycosylation sites . The 125 amino acid N-terminal methionylated recombinant protein has a predicted molecular mass of 14.2 kDa .Chemical Reactions Analysis
GM-CSF plays a critical role in metabolic programming of macrophages . The data revealed higher levels of the tricarboxylic acid cycle (TCA cycle), oxidative phosphorylation (OXPHOS), fatty acid oxidation (FAO), and urea and ornithine production from arginine in GM-BMDMs .Wirkmechanismus
GM-CSF binds to the GM-CSF receptor, which is highly expressed on dendritic cell precursors, dendritic cells, monocytes, and macrophages . This promotes cell differentiation, proliferation, and survival and enhances several immunological functions, including chemotaxis, cytokine signaling, phagocytosis, antigen presentation, and pathogen killing .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for MOUSE GM-CSF involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Protecting groups", "Coupling reagents", "Activating agents", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the protected amino acid to the activated resin", "Removal of the protecting group", "Repetition of the coupling and deprotection steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Purification of the crude peptide using chromatography techniques" ] } | |
CAS-Nummer |
83869-56-1 |
Produktname |
MOUSE GM-CSF |
Molekulargewicht |
0 |
Synonyme |
RMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[N'-[(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165840.png)
![tert-butyl N-[N'-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165844.png)

![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165856.png)